molecular formula C19H24N4O3 B2420706 N-(2-ethoxyphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1030097-22-3

N-(2-ethoxyphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No. B2420706
M. Wt: 356.426
InChI Key: HIUWJGDPPNSMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide, also known as EPPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. EPPA is a synthetic compound that belongs to the class of pyrimidine derivatives and has been developed as a potent inhibitor of various enzymes and proteins.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of pyrimidinones, oxazinones, and their derivatives, synthesized using citrazinic acid as a starting material, have shown promising antimicrobial activities. These compounds were evaluated against various bacterial and fungal strains, with some demonstrating activity comparable to established antibiotics like streptomycin and fusidic acid (Hossan et al., 2012).

Anticancer Applications

Certain pyrimidin-4-yl acetamide derivatives have been identified for their potential as anticancer agents. For instance, specific compounds synthesized from methyl 3-methoxy-5-methylbenzoate showed appreciable cancer cell growth inhibition against a panel of 60 cancer cell lines (Al-Sanea et al., 2020). Another study focused on the design, synthesis, and evaluation of 5-deaza analogues of aminopterin and folic acid, revealing significant anticancer activity both in vitro and in vivo (Su et al., 1986).

Anti-Inflammatory and Analgesic Activities

Research into the anti-inflammatory and analgesic properties of various pyrimidine derivatives, including those synthesized from citrazinic acid, has shown that many of these compounds exhibit activity comparable to Prednisolone®. This highlights their potential for the development of new anti-inflammatory and analgesic drugs (Amr et al., 2007).

Pharmacokinetics and Drug Metabolism

Investigations into the pharmacokinetics of specific pyridopyrimidin-2-yl acetamide derivatives, like (R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487), have shown complex dose- and time-dependent behaviors in human subjects. This research provides valuable insights into the metabolic pathways and potential interactions of these compounds within biological systems (Tonn et al., 2009).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-3-25-16-9-5-4-8-15(16)21-17(24)13-26-18-12-14(2)20-19(22-18)23-10-6-7-11-23/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUWJGDPPNSMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

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